molecular formula C8H13NO3 B13263694 Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate

Cat. No.: B13263694
M. Wt: 171.19 g/mol
InChI Key: OXSKPIQFWAHWOB-UHFFFAOYSA-N
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Description

Methyl 6-oxa-2-azaspiro[34]octane-3-carboxylate is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, utilizing cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but differs in functional groups and specific applications.

    Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate:

Uniqueness

Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate stands out due to its specific structural features, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)6-8(4-9-6)2-3-12-5-8/h6,9H,2-5H2,1H3

InChI Key

OXSKPIQFWAHWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCOC2)CN1

Origin of Product

United States

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